
4-Methyl-3-(1H-1,2,3-triazol-1-yl)furan-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-(1H-1,2,3-triazol-1-yl)furan-2(5H)-one is a heterocyclic compound that features a furan ring fused with a triazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(1H-1,2,3-triazol-1-yl)furan-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylfuran-2(5H)-one with sodium azide and a copper(I) catalyst to form the triazole ring via a Huisgen cycloaddition reaction. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to include continuous flow processes, which allow for better control over reaction parameters and improved yields. The use of automated reactors and real-time monitoring systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Methyl-3-(1H-1,2,3-triazol-1-yl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the furan ring, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under conditions such as reflux in an appropriate solvent.
Major Products
The major products formed from these reactions include various substituted furanones, dihydrotriazoles, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In organic synthesis, 4-Methyl-3-(1H-1,2,3-triazol-1-yl)furan-2(5H)-one serves as a versatile building block for the construction of more complex molecules. Its ability to undergo various chemical transformations makes it valuable for the synthesis of heterocyclic compounds and natural product analogs.
Biology and Medicine
In medicinal chemistry, this compound has shown potential as a pharmacophore in the design of new drugs. Its triazole moiety is known for its bioisosteric properties, which can enhance the biological activity and stability of drug candidates. Research has indicated its potential use in developing antimicrobial, antifungal, and anticancer agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structural features make it suitable for applications in polymer science and materials engineering, where it can contribute to the development of new materials with desirable properties.
作用機序
The mechanism by which 4-Methyl-3-(1H-1,2,3-triazol-1-yl)furan-2(5H)-one exerts its effects is primarily through interactions with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π stacking interactions with biological macromolecules, influencing their function. Additionally, the furan ring can participate in electron-donating or withdrawing interactions, modulating the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
4-Methyl-3-(1H-1,2,3-triazol-1-yl)thiophene-2(5H)-one: Similar structure but with a thiophene ring instead of a furan ring.
4-Methyl-3-(1H-1,2,3-triazol-1-yl)pyrrole-2(5H)-one: Contains a pyrrole ring instead of a furan ring.
4-Methyl-3-(1H-1,2,3-triazol-1-yl)benzofuran-2(5H)-one: Features a benzofuran ring, adding aromaticity and rigidity to the structure.
Uniqueness
4-Methyl-3-(1H-1,2,3-triazol-1-yl)furan-2(5H)-one is unique due to the combination of the furan and triazole rings, which imparts distinct electronic and steric properties. This combination enhances its versatility in chemical reactions and its potential as a pharmacophore in drug design, distinguishing it from other similar compounds.
特性
分子式 |
C7H7N3O2 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC名 |
3-methyl-4-(triazol-1-yl)-2H-furan-5-one |
InChI |
InChI=1S/C7H7N3O2/c1-5-4-12-7(11)6(5)10-3-2-8-9-10/h2-3H,4H2,1H3 |
InChIキー |
SCXVQSQRYXGDMD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC1)N2C=CN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


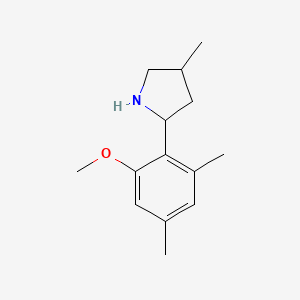


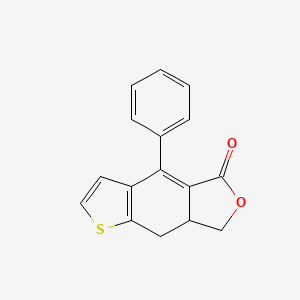

![4-Ethylbenzo[d]oxazole-2-carboxamide](/img/structure/B12885374.png)

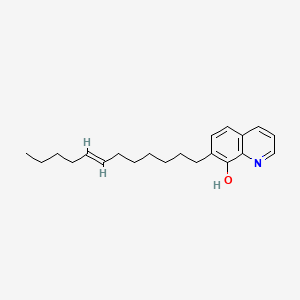
![(4R)-1-Acetyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-D-proline](/img/structure/B12885391.png)
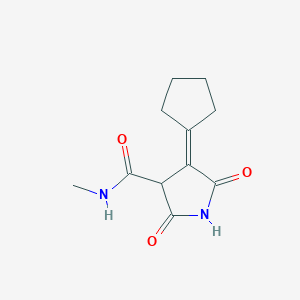

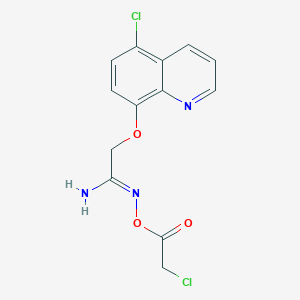
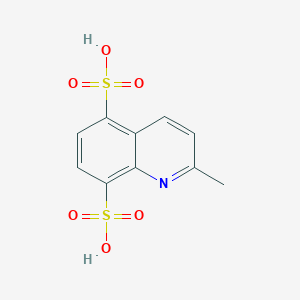
![1-[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12885410.png)
